Octadecyl 4-benzamidobutanoate

CAS No.: 52558-67-5

Cat. No.: VC19621377

Molecular Formula: C29H49NO3

Molecular Weight: 459.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52558-67-5 |

|---|---|

| Molecular Formula | C29H49NO3 |

| Molecular Weight | 459.7 g/mol |

| IUPAC Name | octadecyl 4-benzamidobutanoate |

| Standard InChI | InChI=1S/C29H49NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-26-33-28(31)24-21-25-30-29(32)27-22-18-17-19-23-27/h17-19,22-23H,2-16,20-21,24-26H2,1H3,(H,30,32) |

| Standard InChI Key | VTFSEVMPXKHECO-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCCCCCCCOC(=O)CCCNC(=O)C1=CC=CC=C1 |

Introduction

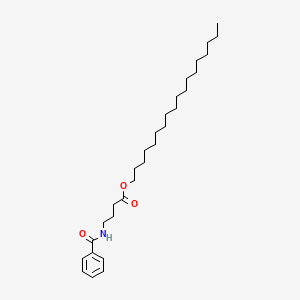

Chemical Structure and Nomenclature

Octadecyl 4-benzamidobutanoate belongs to the class of fatty acid esters with aromatic amide modifications. Its systematic IUPAC name is octadecyl 4-(benzoylamino)butanoate, reflecting the following structural features:

-

An octadecyl group (C<sub>18</sub>H<sub>37</sub>) esterified to the carboxylate moiety.

-

A butanoic acid backbone substituted at the fourth carbon with a benzamide group (C<sub>6</sub>H<sub>5</sub>CONH–).

The molecular formula is C<sub>29</sub>H<sub>49</sub>NO<sub>3</sub>, with a molecular weight of 459.7043 g/mol . The SMILES notation (CCCCCCCCCCCCCCCCCCOC(=O)CCCNC(=O)c1ccccc1) highlights its branched topology, combining a long alkyl chain with a polar benzamide segment .

Key Structural Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 52558-67-5 | |

| Molecular Formula | C<sub>29</sub>H<sub>49</sub>NO<sub>3</sub> | |

| Molecular Weight | 459.7043 g/mol | |

| SMILES | CCC...CCCOC(=O)CCCNC(=O)c1ccccc1 |

Synthesis and Manufacturing

The synthesis of octadecyl 4-benzamidobutanoate typically involves a two-step process:

-

Benzoylation of 4-Aminobutanoic Acid:

4-Aminobutanoic acid reacts with benzoyl chloride in the presence of a base (e.g., NaOH) to form 4-benzamidobutanoic acid. This step introduces the aromatic amide group . -

Esterification with Octadecanol:

4-Benzamidobutanoic acid is esterified with octadecanol (stearyl alcohol) using acid catalysis (e.g., H<sub>2</sub>SO<sub>4</sub>) or coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) .

This route mirrors methods used for analogous esters, such as octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, where transesterification ensures high yields .

Physical and Chemical Properties

Solubility and Lipophilicity

The compound’s long alkyl chain confers high lipophilicity, with an estimated logP > 7 (similar to structurally related esters) . It is insoluble in water but soluble in organic solvents like dichloromethane, chloroform, and tetrahydrofuran.

Thermal Stability

While specific melting/boiling points are unreported in available literature, its stearyl ester component suggests stability up to 150–200°C, comparable to other long-chain esters used in polymer stabilization .

Applications and Industrial Relevance

Biomedical Research

Benzamide derivatives are explored for biological activity, such as β-cell protection against endoplasmic reticulum (ER) stress . Although no direct studies on this compound exist, its structural similarity to bioactive amides warrants further investigation.

Comparison to Analogous Compounds

The benzamide group in octadecyl 4-benzamidobutanoate differentiates it from conventional antioxidants, suggesting unique intermolecular interactions in materials .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume